3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H9FN2O2S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-amino-4-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9FN2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
YCZSTZFTBOZWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoro-5-methylbenzene, followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a microreactor system can be used to optimize reaction conditions and monitor reaction kinetics, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Key Observations :
- The chlorine analog has a higher molecular weight due to chlorine’s larger atomic mass (35.45 vs. 19.00 for fluorine).
Biological Activity
3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide, also known as 3-amino-4-fluoro-5-methylbenzenesulfonamide, is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide is C7H8FNO2S, with a molecular weight of 204.22 g/mol. The compound features a sulfonamide functional group, which plays a crucial role in its biological activity. The presence of a fluorine atom and a methyl group on the aromatic ring enhances its chemical reactivity and potential therapeutic effects.
The biological activity of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide primarily stems from its ability to inhibit bacterial growth. This compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By disrupting this metabolic pathway, the compound effectively inhibits bacterial proliferation, making it a candidate for antibiotic development.
In addition to its antibacterial properties, preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, potentially through pathways such as caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Research has demonstrated that 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing efficacy in inhibiting strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate its potential as an effective antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate Inhibition |
| Escherichia coli | 64 | Moderate Inhibition |
Anticancer Activity
The anticancer potential of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide has been explored through various studies. For instance, derivatives have shown selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compounds induced apoptosis at low concentrations, highlighting their potential for targeted cancer therapy .
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 6.31 | High |
| MCF-7 | 5.52 | High |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide. The results indicated substantial inhibition of bacterial growth in vitro, supporting its use as an antibiotic candidate .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The study found that certain derivatives significantly induced apoptosis and inhibited cell proliferation, suggesting their potential for development into anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
